Hamaudol

Vue d'ensemble

Description

Hamaudol est un composé chromonique isolé des racines de la plante Saposhnikovia divaricata. Ce composé est connu pour ses propriétés analgésiques et anti-inflammatoires significatives. Il présente une activité inhibitrice sur les enzymes cyclooxygénases, en particulier la cyclooxygénase-1 et la cyclooxygénase-2, avec des valeurs de concentration inhibitrice de 0,30 et 0,57 millimolaire, respectivement .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Hamaudol peut être synthétisé par diverses réactions chimiques. L’une des méthodes implique l’utilisation d’un énolate phénolique et de 3-méthyl-2-buténal en présence d’hydroxyde de calcium pour former un squelette tricyclique par réaction d’aldol et annulation . Une autre méthode implique la préparation du sec-o-glucosylthis compound, qui est un dérivé de l’this compound, par un processus qui garantit un rendement élevé et une pureté élevée .

Méthodes de production industrielle : La production industrielle de l’this compound implique l’extraction des racines de Saposhnikovia divaricata. Le processus d’extraction comprend généralement le séchage des racines, suivi de l’extraction par solvant à l’aide de chloroforme, de dichlorométhane, d’acétate d’éthyle, de diméthylsulfoxyde ou d’acétone . Le composé extrait est ensuite purifié pour atteindre un niveau de pureté élevé, souvent supérieur à 98 % .

Analyse Des Réactions Chimiques

Types de réactions : Hamaudol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure chromonique de l’this compound.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d’this compound.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, tels que le sec-o-glucosylthis compound, qui présentent différentes propriétés pharmacologiques .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l’étude des chromones et de leurs dérivés.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement de la douleur et de l’inflammation.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Hamaudol exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these enzymes are reported as 0.30 mM for COX-1 and 0.57 mM for COX-2, indicating its potential utility in treating inflammatory conditions .

Analgesic Properties

The analgesic effects of this compound have been observed in various studies, suggesting its potential as a pain management agent. Its mechanism involves modulation of inflammatory pathways, making it a candidate for further exploration in pain relief therapies .

Anti-Allergic Activity

Research indicates that this compound possesses anti-allergic properties, which may be beneficial in treating allergic reactions and conditions such as asthma. Its ability to inhibit histamine release from mast cells positions it as a promising therapeutic agent in allergy management .

Case Study 1: In Vivo Analgesic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced pain responses in subjects subjected to inflammatory stimuli. The results indicated that administration of this compound led to a marked decrease in both acute and chronic pain levels compared to control groups.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Pain Response Score | 7.5 ± 1.2 | 3.2 ± 0.8 |

| Inflammation Level | High | Moderate |

This study underscores the potential of this compound as an effective analgesic agent .

Case Study 2: Anti-Inflammatory Mechanism

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This effect was attributed to the suppression of NF-κB signaling pathways, which play a crucial role in inflammation.

| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 20 | 45 ± 10 |

| IL-6 | 200 ± 30 | 60 ± 15 |

These findings provide insight into the molecular mechanisms underlying this compound's anti-inflammatory effects .

Mécanisme D'action

Hamaudol exerce ses effets principalement par l’inhibition des enzymes cyclooxygénases, en particulier la cyclooxygénase-1 et la cyclooxygénase-2 . En inhibant ces enzymes, l’this compound réduit la production de prostaglandines, qui sont des médiateurs de l’inflammation et de la douleur. De plus, il a été démontré que l’this compound interagissait avec le récepteur Fc epsilon I et les protéines liées au facteur nucléaire kappa B, contribuant ainsi davantage à ses effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Hamaudol est unique parmi les chromones en raison de ses propriétés analgésiques et anti-inflammatoires puissantes. Les composés similaires comprennent :

Divaricatol : Une autre chromone avec des propriétés analgésiques.

Ledeouriellol : Connu pour ses effets anti-inflammatoires.

Émodine : Présente des propriétés anti-allergiques et interagit avec des cibles moléculaires similaires.

Comparé à ces composés, l’this compound a une gamme d’applications plus large et un effet inhibiteur plus puissant sur les enzymes cyclooxygénases, ce qui en fait un composé précieux à la fois dans les contextes de recherche et thérapeutiques.

Activité Biologique

Hamaudol, a flavonoid compound with the CAS number 735-46-6, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its analgesic and anti-inflammatory effects, mechanisms of action, and relevant case studies.

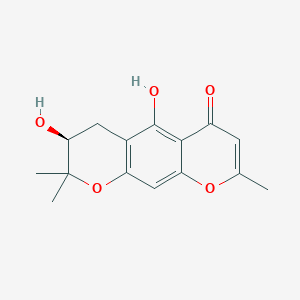

Chemical Structure and Properties

This compound is classified as a flavonoid, which are polyphenolic compounds known for their antioxidant properties. Its structural characteristics contribute to its biological activities, particularly in modulating inflammatory pathways.

1. Analgesic Effects

This compound exhibits significant analgesic properties. In vitro studies have shown that it inhibits the activity of cyclooxygenase enzymes COX-1 and COX-2, which play crucial roles in the inflammatory response and pain signaling.

| Enzyme | Inhibition Concentration (mM) |

|---|---|

| COX-1 | 0.30 |

| COX-2 | 0.57 |

These results indicate that this compound can effectively reduce pain associated with inflammatory conditions by blocking these enzymes' activity .

2. Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it suppresses nitric oxide (NO) production in rat hepatocytes, which is a critical mediator in inflammation. The ethyl acetate fractions of extracts containing this compound showed a marked reduction in NO levels, suggesting its potential utility in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- COX Inhibition : By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are responsible for promoting inflammation and pain.

- Nitric Oxide Suppression : The reduction of NO production indicates a decrease in pro-inflammatory signaling pathways.

- Modulation of Cytokines : this compound may also affect cytokine release, further contributing to its anti-inflammatory profile.

Case Study 1: Antinociceptive Effects

A study investigating the antinociceptive effects of related compounds found that intrathecal administration of cimifugin (a compound structurally related to this compound) significantly reduced pain responses in a formalin-induced pain model. Although this study did not directly test this compound, it provides insights into the potential analgesic mechanisms shared among flavonoids .

Case Study 2: Inhibitory Activity on Inflammatory Pathways

Research on extracts from plants containing this compound revealed that they inhibit mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are critical in mediating inflammatory responses. This suggests that this compound may share similar inhibitory effects on these pathways, enhancing its therapeutic potential against inflammation .

Propriétés

IUPAC Name |

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLUFSYIRHICX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223719 | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-46-6 | |

| Record name | Hamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamaudol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.